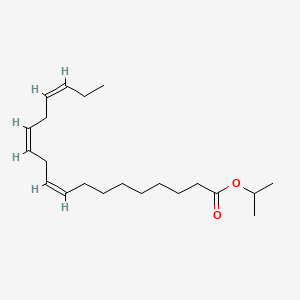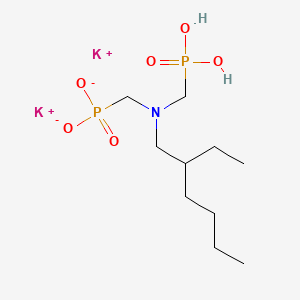
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is a chemical compound with the molecular formula C20H13Na5O10P2 and a molecular weight of 590.207592. It is known for its unique structure, which includes phosphonatooxy groups attached to a benzoate core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate typically involves the reaction of 2-(bis(4-hydroxyphenyl)methyl)benzoic acid with phosphoric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the phosphonatooxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. This includes maintaining the necessary temperature, pressure, and pH conditions to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- Pentasodium 2-(bis(4-hydroxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-methoxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-aminophenyl)methyl)benzoate
Uniqueness
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is unique due to its phosphonatooxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or catalytic activity .
Propiedades
Número CAS |
93778-24-6 |
|---|---|
Fórmula molecular |
C20H13Na5O10P2 |
Peso molecular |
590.2 g/mol |
Nombre IUPAC |
pentasodium;2-[bis(4-phosphonatooxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C20H18O10P2.5Na/c21-20(22)18-4-2-1-3-17(18)19(13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;;;;/h1-12,19H,(H,21,22)(H2,23,24,25)(H2,26,27,28);;;;;/q;5*+1/p-5 |
Clave InChI |
IUXMHTHXRKRLTE-UHFFFAOYSA-I |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


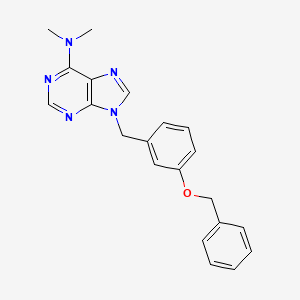
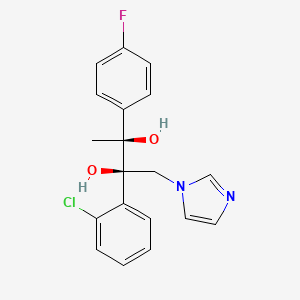
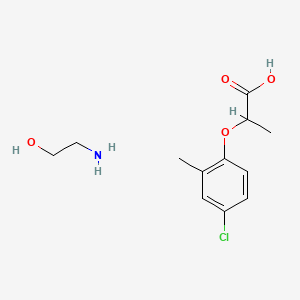


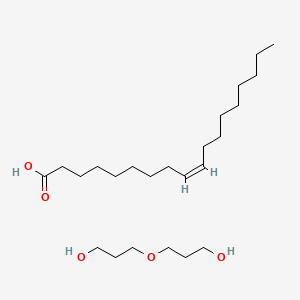
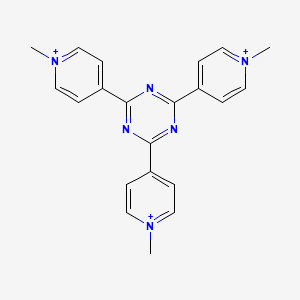
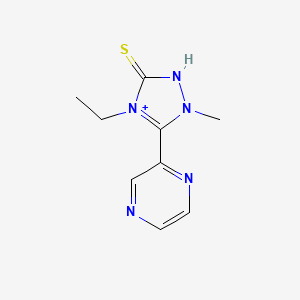


![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
